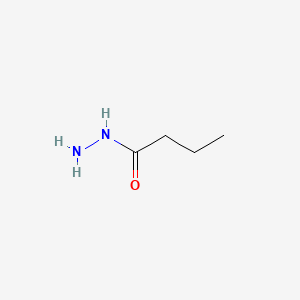

Butyric acid hydrazide

Descripción

Significance of the Hydrazide Functional Group in Drug Discovery and Development

Hydrazides are recognized as valuable starting materials for creating a wide array of biologically active compounds. researchgate.net Their utility stems from their role as versatile synthons, which can be readily modified to generate diverse molecular libraries for screening. mdpi.comresearchgate.net The hydrazide moiety can be transformed into various heterocyclic compounds, such as oxadiazoles (B1248032) and triazoles, which are known to possess a broad spectrum of pharmacological activities. rjptonline.orgnih.gov

The N-acylhydrazone (NAH) framework, a common derivative of hydrazides, is considered a privileged structure due to its chemical stability, synthetic accessibility, and ability to mimic peptide bonds, allowing for interaction with a variety of receptors. scielo.br This versatility has led to the development of hydrazide-containing compounds with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. mdpi.commdpi.com

Historical Perspective of Hydrazide Applications in Therapeutics

The therapeutic importance of hydrazides has been recognized since the 20th century. mdpi.com One of the most notable early examples is isoniazid (B1672263) (isonicotinic acid hydrazide), which remains a key drug in the treatment of tuberculosis. researchgate.netmdpi.comanstar.edu.pl Following the success of isoniazid, research into other hydrazide derivatives intensified, leading to the development of drugs for various conditions. hygeiajournal.com

Examples of hydrazide-containing drugs and their applications include:

Iproniazid: Initially developed for tuberculosis, it was later found to have antidepressant properties. mdpi.com

Isocarboxazid and Nialamide: These are also used as antidepressant agents (monoamine oxidase inhibitors). mdpi.com

Benserazide: Employed in the treatment of Parkinson's disease. mdpi.com

Nifuroxazide: An antibiotic. anstar.edu.pl

These examples highlight the long-standing and significant role of the hydrazide functional group in the development of clinically important medications. mdpi.comanstar.edu.pl

Structure

3D Structure

Propiedades

IUPAC Name |

butanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-2-3-4(7)6-5/h2-3,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCCRBDJBTVFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188869 | |

| Record name | Butyrohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3538-65-6 | |

| Record name | Butanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3538-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyrohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003538656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3538-65-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3538-65-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyrohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyrohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for Butyric Acid Hydrazide and Its Analogues

Established Synthetic Pathways for Butyric Acid Hydrazide

The formation of this compound and its related compounds predominantly relies on two core strategies: the hydrazinolysis of esters and direct synthesis from the parent carboxylic acid, with the former being the more traditional route.

Hydrazinolysis of Corresponding Esters

A widely employed and conventional method for synthesizing acid hydrazides is the hydrazinolysis of their corresponding esters. researchgate.net This two-step process is effective for a range of substrates, including butyric acid and its derivatives. google.comosti.gov

The initial step involves the esterification of the carboxylic acid. For instance, butyric acid is reacted with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst to form the corresponding ester, like methyl butyrate (B1204436) or ethyl butyrate. google.comresearchgate.net This reaction is typically reversible and driven to completion by using an excess of the alcohol. aocs.org

In the subsequent step, the purified ester undergoes hydrazinolysis. This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂·H₂O). google.comosti.gov The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group and the formation of the acid hydrazide. The reaction can be carried out with or without a solvent, and often involves heating to proceed at a reasonable rate. google.com This method is applicable to a variety of esters, including methyl, ethyl, and propyl esters. google.com

A general representation of this two-step process is as follows:

Esterification: R-COOH + R'-OH ⇌ R-COOR' + H₂O

Hydrazinolysis: R-COOR' + N₂H₄·H₂O → R-CONHNH₂ + R'-OH + H₂O

This pathway is a reliable method for producing various hydrazides with high purity. google.com

Direct Synthesis from Butyric Acid via Microwave Irradiation

In this method, the carboxylic acid is directly reacted with hydrazine hydrate under microwave irradiation. japtronline.com The microwave energy accelerates the rate of reaction, often leading to significantly shorter reaction times compared to conventional heating methods. researchgate.netneliti.com For example, the synthesis of certain acid hydrazides can be achieved in minutes using this technique. neliti.comjaptronline.com This method has been described as efficient, cost-effective, and time-saving. neliti.com The use of microwave irradiation can also be applied to the esterification step in the traditional two-step synthesis, significantly reducing the time required to reach equilibrium. researchgate.netscispace.com

Preparation from Specific Butyric Acid Derivatives

The general synthetic strategies are effectively applied to produce specific analogues of this compound, each starting from its corresponding butyric acid derivative.

1-Pyrenethis compound, a fluorescent labeling reagent, is synthesized from 1-pyrenebutyric acid in a two-step process. nih.govoup.comscbt.com

First, 1-pyrenebutyric acid undergoes esterification. It is dissolved in an alcohol, such as absolute ethanol, and refluxed in the presence of an acid catalyst like p-toluenesulfonic acid to yield the ethyl ester of 1-pyrenebutyric acid. oup.com The reaction's completion can be monitored using thin-layer chromatography (TLC). oup.com

The resulting 1-pyrenebutyric acid ethyl ester is then subjected to hydrazinolysis. The ester is refluxed with an aqueous solution of hydrazine in ethanol. oup.com This reaction leads to the formation of 1-pyrenethis compound, which can be purified by crystallization. oup.com

| Starting Material | Intermediate | Reagents for Step 1 | Reagents for Step 2 | Final Product |

| 1-Pyrenebutyric Acid | 1-Pyrenebutyric Acid Ethyl Ester | Absolute Ethanol, p-Toluenesulfonic Acid | 33% Aqueous Hydrazine, Ethanol | 1-Pyrenethis compound |

The synthesis of indole-3-butyric hydrazide follows a similar two-step pathway starting from indole-3-butyric acid. researchgate.netipinnovative.com

The initial step is the esterification of indole-3-butyric acid. This is achieved by refluxing the acid with an alcohol, such as methanol, in the presence of a few drops of concentrated sulfuric acid and a solvent like dichloromethane. ipinnovative.com The resulting indole-3-butyric acid ester is then isolated.

In the second step, the indole-3-butyric acid ester is dissolved in ethanol and treated with hydrazine hydrate. ipinnovative.com The mixture is refluxed for several hours. ipinnovative.com Upon cooling and pouring onto crushed ice, the solid indole-3-butyric hydrazide precipitates and can be collected by filtration and recrystallized from a suitable solvent like methanol to achieve high purity. researchgate.netipinnovative.com

| Starting Material | Intermediate | Reagents for Step 1 | Reagents for Step 2 | Final Product |

| Indole-3-butyric Acid | Indole-3-butyric Acid Ester | Methanol, Dichloromethane, Conc. Sulfuric Acid | Hydrazine Hydrate, Ethanol | Indole-3-butyric Hydrazide |

Isobutyrate hydrazide is synthesized from isobutyric acid, which is also known as isopropylformic acid. evitachem.comuscg.milnih.gov The synthesis is a two-step process involving esterification followed by hydrazinolysis. google.comevitachem.com

First, isobutyric acid is esterified by reacting it with methanol in the presence of a catalyst to form methyl isobutyrate. google.comevitachem.com

The methyl isobutyrate then undergoes hydrazinolysis by reacting with hydrazine hydrate. google.comevitachem.com This reaction yields isobutyrate hydrazide. The reaction conditions, such as temperature and molar ratios, can be controlled to optimize the yield and purity of the final product. evitachem.com

| Starting Material | Intermediate | Reagents for Step 1 | Reagents for Step 2 | Final Product |

| Isopropylformic Acid (Isobutyric Acid) | Methyl Isobutyrate | Methanol, Catalyst | Hydrazine Hydrate | Isobutyrate Hydrazide |

Advanced Synthetic Methodologies for this compound Derivatives

Multi-step Synthesis for Complex this compound Analogues

The synthesis of complex analogues of this compound often necessitates multi-step reaction sequences to construct intricate molecular architectures. These strategies allow for the precise installation of various functional groups and heterocyclic moieties, which are crucial for modulating the biological activity of the final compounds.

A common multi-step approach begins with the conversion of a carboxylic acid to its corresponding ester or acid chloride. This activated intermediate is then reacted with hydrazine hydrate to yield the acid hydrazide. osti.gov For instance, the synthesis of novel acyl hydrazide derivatives can involve the initial formation of an acid, followed by esterification and subsequent hydrazinolysis. ekb.eg This foundational hydrazide can then undergo further reactions, such as condensation with aldehydes or ketones to form hydrazones, which can be cyclized to generate heterocyclic systems like 1,3,4-oxadiazoles. researchgate.net

Researchers have successfully synthesized complex molecules such as 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogues through multi-step pathways. researchgate.net Similarly, the synthesis of polyhydroquinoline-hydrazide-linked Schiff's base derivatives involves a multi-component reaction, highlighting the complexity of these synthetic endeavors. mdpi.com Another example is the preparation of indole-3-butyric acid derivatives, which has been achieved through multi-step synthesis to create potent histone deacetylase inhibitors. nih.gov

The following table provides examples of complex this compound analogues synthesized via multi-step processes:

| Compound Class | Synthetic Strategy | Key Intermediates | Final Products | Reference |

| Acyl Hydrazide Derivatives | Formation of acid, esterification, hydrazinolysis, condensation, cyclization | Acid, Ester, Hydrazide, Hydrazone | 1,3,4-Oxadiazole derivatives | ekb.egresearchgate.net |

| Pyrrole-Substituted Benzoic Acid Hydrazides | Multi-step framework combining molecular docking and classification techniques | 4-(2,5-dimethyl-pyrrol-1H-yl)-benzohydrazide | 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogues | researchgate.net |

| Polyhydroquinoline-Hydrazide-Linked Schiff's Bases | Multi-component reaction | Polyhydroquinoline hydrazide | Schiff's base derivatives of polyhydroquinoline hydrazide | mdpi.com |

| Indole-3-Butyric Acid Derivatives | Structural modification of indole-3-butyric acid | Indole-3-butyric acid | Potent histone deacetylase inhibitors | nih.gov |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods for producing this compound and its derivatives. These "green chemistry" approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One notable green method is the use of microwave irradiation. researchgate.netjaptronline.com This technique often leads to significantly shorter reaction times, higher yields, and can sometimes be performed in the absence of a solvent. researchgate.net For example, a one-pot, solvent-free synthesis of hydrazides from their corresponding acids has been developed using microwave irradiation, demonstrating superior efficiency compared to conventional heating methods. researchgate.net Another study successfully synthesized acid hydrazides of several non-steroidal anti-inflammatory drugs (NSAIDs) in a single step using a specially designed microwave apparatus, achieving high yields in a matter of minutes. japtronline.com

Ultrasonic irradiation is another green technique that has been successfully employed for the synthesis of hydrazones and bishydrazones. ekb.eg This method also offers the advantages of shorter reaction times and good yields. ekb.eg

Furthermore, continuous flow synthesis has emerged as a scalable and safer alternative to traditional batch processes for preparing acid hydrazides. osti.gov This methodology allows for better control over reaction parameters, enhanced safety when handling hazardous reagents like hydrazine hydrate, and is well-suited for large-scale industrial production. osti.gov A continuous flow process for synthesizing acid hydrazides from carboxylic acids has been developed, demonstrating its scalability by producing azelaic dihydrazide on a 200-gram scale with high efficiency. osti.gov

The table below summarizes some of the green chemistry approaches used in the synthesis of this compound derivatives:

| Green Chemistry Approach | Key Features | Example Application | Reference |

| Microwave-Assisted Synthesis | Rapid, high yields, often solvent-free | One-pot synthesis of hydrazides from acids | researchgate.netjaptronline.com |

| Ultrasonic Irradiation | Shorter reaction times, good yields | Synthesis of hydrazones and bishydrazones | ekb.eg |

| Continuous Flow Synthesis | Scalable, enhanced safety, better process control | Large-scale synthesis of azelaic dihydrazide | osti.gov |

| Solvent-Free Reactions | Reduced environmental impact, simplified workup | Aza-Michael reaction for new acyl hydrazide derivatives | tandfonline.com |

Structural Modification and Functionalization of the this compound Scaffold

The this compound scaffold is highly amenable to structural modification and functionalization, allowing for the fine-tuning of its physicochemical and biological properties. These modifications are key to developing derivatives with enhanced efficacy and selectivity.

Introduction of Substituents for Modulating Biological Activity

The introduction of various substituents onto the this compound core can profoundly influence its biological activity. The nature and position of these substituents can affect the molecule's lipophilicity, electronic properties, and steric interactions with biological targets.

For instance, in the development of histone deacetylase (HDAC) inhibitors based on the indole-3-butyric acid scaffold, the introduction of different substituents on the indole (B1671886) ring led to variations in their antiproliferative activity. nih.govtandfonline.com Specifically, molecules with a propyl substituent exhibited good inhibitory potency. nih.govtandfonline.com

Similarly, the synthesis of new butanoic acid derivatives as potential antiviral agents involved the introduction of different functional groups, and their stability and reactivity were evaluated using computational methods. biointerfaceresearch.com In the case of Schiff bases derived from 3-methoxybenzohydrazide, the introduction of chloro and nitro groups, as well as a diethylamino group, onto the salicylaldehyde (B1680747) moiety resulted in organotin(IV) complexes with varying antimicrobial and antioxidant activities. tandfonline.com The phenyl derivatives of these complexes, in particular, showed enhanced biological activities. tandfonline.com

The following table provides examples of how substituent introduction modulates biological activity:

| Parent Scaffold | Introduced Substituent(s) | Resulting Biological Activity | Reference |

| Indole-3-butyric acid | Propyl group | Good HDAC inhibitory potency | nih.govtandfonline.com |

| 3-Methoxybenzohydrazide Schiff bases | Chloro, Nitro, Diethylamino groups | Varied antimicrobial and antioxidant activities | tandfonline.com |

| Butanoic acid | Various functional groups | Potential antiviral agents | biointerfaceresearch.com |

Conjugation with Biologically Active Moieties

Conjugating this compound with other biologically active molecules is a powerful strategy to create hybrid compounds with potentially synergistic or novel therapeutic properties. This approach can enhance targeting, improve pharmacokinetic profiles, and overcome drug resistance.

Butyric acid can be conjugated to various bioactive moieties, including those with amino or hydroxyl groups. google.com For example, the development of a pH-sensitive drug delivery system has utilized hydrazone linkers, which can be formed from hydrazides, to conjugate drugs. researchgate.net This is particularly relevant for cancer therapy, as the acidic microenvironment of tumors can trigger the release of the active drug from the hydrazone-linked conjugate. researchgate.net

In another application, a hydrazide moiety functionalized with targeting groups was used to direct a ketone-containing fluorescent dye and an anti-cancer drug to specific organelles within living cells. rsc.org This dynamic covalent targeting approach allows for the localization of bioactive molecules without the need for their initial functionalization. rsc.org The conjugation of amino acids and peptides to bioactive scaffolds is another promising area, as it can facilitate passage across cell membranes and lead to enhanced activity. nih.gov

Formation of Hydrazone Derivatives from this compound

The reaction of the hydrazide functional group of this compound with aldehydes or ketones results in the formation of hydrazones, a class of compounds with a broad spectrum of biological activities. ekb.egthermofisher.comresearchgate.netnih.gov The formation of the azomethine group (>C=N-NH-CO-) is central to the diverse applications of these derivatives in medicinal chemistry. ekb.eg

Hydrazones derived from this compound have been investigated for various therapeutic applications, including as anticancer agents. nih.gov For example, a series of hydrazide-hydrazone derivatives were synthesized and evaluated for their anticancer activities against several cancer cell lines, with some compounds showing potent inhibitory effects. nih.gov

The synthesis of hydrazone derivatives is typically a straightforward condensation reaction. For instance, new hydrazide Schiff base ligands and their diorganotin(IV) complexes have been prepared by reacting indole-3-butyric hydrazide with salicylaldehyde derivatives. researchgate.net These compounds have been characterized for their potential biological applications. researchgate.net Similarly, novel hydrazide-hydrazone derivatives have been synthesized by reacting a hydrazide with various aromatic and heterocyclic aldehydes, and these compounds have shown promising antimicrobial activity. mdpi.com

The table below showcases various hydrazone derivatives of this compound and their potential applications:

| Reactants | Resulting Hydrazone Derivative | Potential Application | Reference |

| Indole-3-butyric hydrazide + Salicylaldehyde derivatives | Hydrazide Schiff base ligands and their diorganotin(IV) complexes | Biological agents | researchgate.net |

| Hydrazide + Aromatic/heterocyclic aldehydes | Hydrazide-hydrazone derivatives | Antimicrobial agents | mdpi.com |

| Hydrazide-hydrazone derivatives | - | Anticancer agents | nih.gov |

| 4-(4-N-maleimidophenyl)this compound (MPBH) | - | Crosslinker for conjugating sulfhydryls to carbonyls | thermofisher.com |

Anticancer and Antiproliferative Activities

Butyric acid and its derivatives, including compounds containing the hydrazide moiety, have been a subject of investigation for their potential as anticancer agents. The research explores their ability to inhibit the growth of malignant cells, trigger programmed cell death, and modulate critical cellular signaling pathways involved in cancer progression.

Inhibition of Cancer Cell Proliferation in Various Cell Lines

While research specifically on this compound is limited, studies on related hydrazide derivatives and the parent compound, butyric acid, demonstrate significant antiproliferative effects across a spectrum of cancer cell lines.

Derivatives incorporating the hydrazide structure have shown notable activity. For instance, novel quinoline (B57606) hydrazide derivatives were tested for their anticancer effects on neuroblastoma and breast adenocarcinoma cell lines. nih.gov Specifically, analogues identified as compounds 19 and 22 were effective in reducing the viability of neuroblastoma cells (SH-SY5Y and Kelly) with micromolar potency, showing significant selectivity over normal cells. nih.gov The cytotoxic impact was more pronounced in neuroblastoma cell lines compared to breast cancer lines (MCF-7 and MDA-MB-231), with MCF-7 cells being the most resistant. nih.gov Similarly, certain acridine (B1665455) N-acylhydrazone derivatives have been evaluated, with compounds 3a and 3c reducing the clonogenic ability of A549 lung cancer cells by 72% and 74%, respectively. mdpi.com

However, not all hydrazide derivatives exhibit broad-spectrum cytotoxicity. A study on nicotinic acid hydrazides found that specific isatin (B1672199) hydrazides (8b and 8c ) were devoid of significant cytotoxicity against a panel of cancer cell lines including HT-29 (colon), PC-3 (prostate), A549 (lung), HepG2 (liver), and MCF-7 (breast). mdpi.com This highlights the critical role of the complete molecular structure, not just the hydrazide group, in determining anticancer activity.

The parent compound, butyric acid, has also been evaluated in combination therapies. Its addition to artemisinin-based treatments was studied in 5637 bladder cancer and 4T1 breast cancer cell lines, suggesting a potential role in enhancing the anticancer potency of other agents. researchgate.net

Table 1: Antiproliferative Activity of Selected Hydrazide Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Quinoline Hydrazides (Analogues 19 & 22) | SH-SY5Y, Kelly (Neuroblastoma) | Significantly reduced cell viability with micromolar potency. | nih.gov |

| Quinoline Hydrazides | MCF-7, MDA-MB-231 (Breast Cancer) | Lower cytotoxic effect compared to neuroblastoma cells. | nih.gov |

| Acridine-benzohydrazides (3a & 3c) | A549 (Lung Cancer) | Reduced clonogenic ability by 72% and 94% respectively. | mdpi.com |

| Isatin Hydrazides (8b & 8c) | HT-29, PC-3, A549, HepG2, MCF-7 | Devoid of apparent cytotoxicity. | mdpi.com |

Induction of Apoptosis in Neoplastic Cells

A primary mechanism through which butyrate compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on butyric acid have elucidated specific molecular pathways that are triggered in cancer cells upon treatment.

In human colon cancer cells, butyric acid has been shown to initiate apoptosis by directly influencing the expression of key regulatory proteins. nih.gov Research demonstrates that butyric acid treatment leads to an upregulation of the pro-apoptotic protein Bax. This induction is not a standalone event but is preceded by the stimulation of the c-Jun N-terminal kinase (JNK) and the activation of the transcription factor activator protein-1 (AP-1). nih.gov The connection is direct: the use of dominant-negative mutants to block the JNK/AP-1 pathway effectively prevents the butyric acid-induced stimulation of Bax and subsequent DNA fragmentation, a hallmark of apoptosis. nih.gov This suggests that the JNK/AP-1 signaling cascade is a critical mediator of the pro-apoptotic effects of butyric acid in colon cancer cells. nih.gov

Further evidence supports that butyrate's ability to halt the cell cycle is a precursor to apoptosis. nih.gov Depending on the cellular context, once cell cycle arrest is initiated, cancer cells may be directed into apoptotic pathways. nih.gov This effect is considered a key part of butyrate's anti-tumor properties, with studies showing it induces apoptosis in human colonic cancer cell lines through a p53-independent pathway. nih.gov The process is also characterized by DNA fragmentation, a definitive feature of apoptotic cell death. nih.gov

Modulation of Receptor Tyrosine Kinases (RTKs) and other Kinase Activities

The cellular signaling networks governed by kinases are crucial for cell growth, proliferation, and survival, and their dysregulation is a common feature of cancer. Butyrate has been found to modulate these pathways, particularly those involving MAP kinases (Mitogen-Activated Protein Kinases).

In human K562 erythroleukemic cells, sodium butyrate treatment leads to a rapid, dose- and time-dependent increase in the tyrosine phosphorylation of several proteins. nih.gov This finding is significant as tyrosine phosphorylation is a key mechanism for activating signaling cascades. The effect was reversed by genistein, a known tyrosine kinase inhibitor, confirming the involvement of kinase activity. nih.gov

Specifically, sodium butyrate was shown to induce the tyrosine phosphorylation and subsequent activation of MAP kinase, particularly ERK-1. nih.gov This was one of the first pieces of evidence demonstrating that the signal transduction mechanism of butyrate involves the rapid activation of the MAP kinase pathway. nih.gov

Furthermore, as mentioned previously, the activation of another member of the MAP kinase family, c-Jun N-terminal kinase (JNK), is a critical step in butyric acid-induced apoptosis in colon cancer cells. nih.gov This highlights that butyrate can influence different branches of the kinase signaling network to exert its biological effects. The modulation of these kinase pathways represents a key mechanism by which butyrate can interfere with neoplastic cell processes.

Histone Deacetylase (HDAC) Inhibition Mechanisms and Implications

One of the most well-documented mechanisms of action for butyrate is its role as a histone deacetylase (HDAC) inhibitor. nih.govnih.gov HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure that represses gene transcription. By inhibiting HDACs, butyrate causes histone hyperacetylation, which opens up the chromatin and allows for the expression of genes that can suppress tumor growth. nih.govnih.gov

The inhibition of HDAC activity by butyrate affects the expression of a specific subset of genes, estimated to be around 2% of all mammalian genes. nih.gov A key target is the gene for the p21(Waf1/Cip1) protein, a potent inhibitor of cyclin-dependent kinases (CDKs). nih.gov The mechanism involves transcription factors Sp1 and Sp3, which recruit HDAC1 and HDAC2 to the p21 promoter, keeping it silenced. When butyrate inhibits this associated HDAC activity, the p21 gene is expressed. The resulting p21 protein inhibits CDK2, leading to a halt in the cell cycle. nih.gov

This cell cycle arrest is a critical anticancer effect. Once proliferation is blocked, cancer cells may be pushed towards differentiation or apoptosis. nih.gov Therefore, HDAC inhibition by butyrate is a foundational mechanism that links to its antiproliferative and pro-apoptotic activities. This action is not limited to cancer, as HDAC inhibition by butyrate is also implicated in its anti-inflammatory effects and its ability to influence immune cell function. nih.govnih.gov

"Butyrate Paradox" in the Context of this compound and Cancer Cell Growth

The "butyrate paradox" describes the observation that butyric acid appears to have opposite effects on normal versus cancerous colon cells. It inhibits the proliferation of colon cancer cells while serving as the primary energy source for and promoting the health of normal colonic epithelial cells. nih.govnih.gov

The explanation for this paradox may lie in the different metabolic and differentiation states of the cells. nih.gov Normal, healthy colonocytes are highly differentiated and possess the metabolic machinery to efficiently metabolize butyrate through β-oxidation. This rapid utilization prevents butyrate from accumulating in the cell nucleus, where it would act as an HDAC inhibitor. nih.gov

In contrast, many colon cancer cells are less differentiated and exhibit impaired butyrate metabolism. nih.gov This metabolic defect leads to the intracellular accumulation of butyrate, allowing it to reach concentrations sufficient to inhibit HDACs, trigger cell cycle arrest, and induce apoptosis. nih.gov Studies on primary colonic epithelial cultures have shown that butyrate potently suppresses the proliferation of stem cells (which share characteristics with cancer cells) through HDAC inhibition, while differentiated colonocytes are resistant to this effect. nih.gov Therefore, the paradox can be understood as a consequence of the cell's differentiation status and its linked metabolic profile, which dictates whether butyrate acts as an energy source or a signaling molecule. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Beyond its anticancer properties, butyrate is a potent modulator of the immune system, exhibiting significant anti-inflammatory effects. This activity is largely attributed to its function as an HDAC inhibitor, which allows it to regulate the gene expression of cytokines and other inflammatory mediators.

Butyrate's immunomodulatory functions extend to its influence on various immune cells:

T-cells: It promotes the differentiation and function of regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance and suppressing excessive immune responses. nih.govnih.gov

Macrophages and Dendritic Cells (DCs): Butyrate can influence the balance of macrophage polarization, favoring the anti-inflammatory M2 phenotype over the pro-inflammatory M1 phenotype. nih.gov It also impacts the differentiation and maturation of DCs, inducing an immunosuppressive phenotype that can inhibit T-cell proliferation and help maintain a state of immune tolerance. nih.govnih.gov

Mast Cells: Butyrate has been shown to reduce the secretion of pro-inflammatory factors like TNF-α and IL-6 from mast cells, another effect mediated through HDAC inhibition. nih.gov

The hydrazone moiety itself is recognized as an important pharmacophore that can contribute to anti-inflammatory activity, suggesting that this compound and related derivatives could harness these effects. mdpi.com Hydrazone derivatives are being explored as potential dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase, key enzymes in the inflammatory cascade. mdpi.com

Inhibition of NF-κB Pathway and Cytokine Gene Expression

Butyrate, a key short-chain fatty acid, demonstrates significant anti-inflammatory properties through its modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov In vitro studies have shown that butyrate can inhibit the production of pro-inflammatory cytokines. nih.gov Specifically, it has been observed to decrease the secretion of Interleukin-8 (IL-8) in COLO 205 cells and reduce levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12) in macrophage cell lines. nih.gov This inhibitory effect is achieved by attenuating the degradation and phosphorylation of IκBα, a critical inhibitor of NF-κB. nih.gov By preventing IκBα degradation, butyrate effectively blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby suppressing the expression of inflammatory genes. nih.gov Further research indicates that butyrate's mechanism involves inhibiting the binding of NF-κB p65 and the recruitment of RNA polymerase II to the promoters of inflammatory genes. nih.gov This action is associated with an increase in the acetylation of both the NF-κB p65 protein and histone H4, suggesting that butyrate's anti-inflammatory effects are mediated through the inhibition of histone deacetylases (HDACs). nih.govnih.gov

Influence on Regulatory T Cell Differentiation and Function

Butyrate plays a crucial role in shaping the immune environment by promoting the differentiation and function of regulatory T cells (Tregs), which are essential for maintaining immune homeostasis and suppressing excessive immune responses. nih.govumin.jp This short-chain fatty acid has been shown to induce the differentiation of Tregs in the intestinal tract. umin.jp The mechanism involves enhancing the expression of the master transcription factor for Tregs, Foxp3. umin.jp Studies have demonstrated that butyrate facilitates the generation of Foxp3+ Tregs, particularly in the colon. nih.gov

The influence of butyrate on Treg differentiation is likely mediated through its activity as an HDAC inhibitor. nih.gov By inhibiting HDACs, butyrate can lead to changes in histone acetylation at specific gene loci, including those for Ifng and Tbx21, which encode for Interferon-gamma (IFN-γ) and T-bet, respectively. nih.gov In patients with certain autoimmune conditions, butyrate supplementation has been found to effectively enhance Treg differentiation and their suppressive functions. nih.gov Mechanistically, butyrate can activate autophagy in Tregs by inhibiting the mammalian target of rapamycin (B549165) (mTOR) pathway, which in turn promotes their differentiation and functional capabilities. nih.gov

Impact on Gut Inflammatory Responses and Intestinal Barrier Integrity

Antimicrobial, Antifungal, and Antiviral Properties

Hydrazide-hydrazone derivatives, a class of compounds that includes this compound, have garnered significant attention for their broad-spectrum antimicrobial activity. These compounds are considered promising due to their effectiveness even against resistant strains of bacteria and fungi. nih.govmdpi.com

Antibacterial Efficacy Against Bacterial Strains

Hydrazide-hydrazones have demonstrated notable antibacterial efficacy across a range of bacterial strains. nih.gov The core of their activity is often attributed to the azomethine group (–NH–N=CH–). mdpi.com Studies have shown that specific derivatives possess potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain isonicotinic acid hydrazide-hydrazones exhibit strong activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 1.95–7.81 μg/mL. nih.gov Some synthesized compounds have shown activity significantly higher than that of established antibiotics like nitrofurantoin (B1679001) against strains such as Bacillus subtilis and Staphylococcus epidermidis. nih.govmdpi.com Derivatives have also been effective against multidrug-resistant (MDR) clinical isolates, including Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Antibacterial Activity of Selected Hydrazide-Hydrazone Derivatives

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Isonicotinic acid hydrazide-hydrazone 15 | S. aureus ATCC 6538 | 1.95–7.81 | nih.gov |

| Isonicotinic acid hydrazide-hydrazone 15 | S. epidermidis ATCC 12228 | 1.95–7.81 | nih.gov |

| Isonicotinic acid hydrazide-hydrazone 15 | B. subtilis ATCC 6633 | 1.95–7.81 | nih.gov |

| Hydrazide-hydrazone 19 | E. coli | 12.5 | nih.gov |

| Hydrazide-hydrazone 19 | S. aureus | 6.25 | nih.gov |

| Hydrazide-hydrazone 19 | K. pneumoniae (MDR) | 12.5 | nih.gov |

| Hydrazide-hydrazone 19 | MRSA1 | 3.125 | nih.gov |

| Hydrazide-hydrazone 8 | B. subtilis ATCC 6633 | < 1 | nih.govmdpi.com |

| Hydrazide-hydrazone 9 | B. subtilis ATCC 6633 | < 1 | nih.govmdpi.com |

| Hydrazide-hydrazone 5f | E. coli | 2.5 | mdpi.com |

| Hydrazide-hydrazone 5f | K. pneumoniae | 2.5 | mdpi.com |

| Hydrazide-hydrazone 5c | B. subtilis | 2.5 | mdpi.com |

Antifungal Activity Against Fungal Pathogens

The antifungal potential of hydrazine-based compounds is significant, with various derivatives showing efficacy against a range of fungal pathogens. nih.gov Hydrazide-hydrazones derived from 4-hydroxybenzoic acid have demonstrated strong antifungal activity against laccase-producing phytopathogenic fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov For S. sclerotiorum, certain derivatives exhibited very low IC50 values, ranging from 0.5 to 1.8 µg/mL. nih.gov

Other studies have focused on Candida species, a common cause of fungal infections in humans. nih.gov Specific hydrazine-based compounds have shown potent fungicidal activity against Candida albicans, including drug-resistant clinical isolates. nih.gov These compounds were also found to decrease biofilm formation, a key virulence factor for C. albicans. nih.gov

Table 2: Antifungal Activity of Selected Hydrazide Derivatives

| Compound/Derivative | Fungal Pathogen | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 4-hydroxybenzoic acid derivative 18 | Botrytis cinerea | % Inhibition | 82.1% | nih.gov |

| 4-hydroxybenzoic acid derivative 18 | Sclerotinia sclerotiorum | % Inhibition | ~100% | nih.gov |

| 4-hydroxybenzoic acid derivative 18 | Cerrena unicolor | % Inhibition | 85.9% | nih.gov |

| 4-hydroxybenzoic acid derivative 19 | Botrytis cinerea | % Inhibition | 73.5% | nih.gov |

| 4-hydroxybenzoic acid derivative 19 | Cerrena unicolor | % Inhibition | 71.4% | nih.gov |

| Hyd.H | Candida albicans | MIC | 9.6 µg/mL | nih.gov |

| Hyd.OCH3 | Candida albicans | MIC | 11.1 µg/mL | nih.gov |

| Hyd.Cl | Candida albicans | MIC | 5.6 µg/mL | nih.gov |

Potential Antiviral Mechanisms

Derivatives of butyric acid and related hydrazides have shown promise as antiviral agents through various mechanisms. nih.govnih.gov One notable compound, 4-phenyl-butyric acid (4-PBA), has been found to inhibit the replication of the Japanese Encephalitis Virus (JEV). mdpi.com Its mechanism involves the inhibition of the endoplasmic reticulum (ER) stress response, which the virus exploits for its replication. mdpi.com

In other research, newly synthesized nitrogen-containing derivatives of betulinic acid, including hydrazides, were tested for their antiviral activity. nih.govresearchgate.net Betulinic acid hydrazide was found to inhibit the replication of Herpes Simplex Virus Type 1 (HSV-1) and also demonstrated activity against Human Immunodeficiency Virus-1 (HIV-1). nih.govresearchgate.net While the effect of butyrate on viral infections can be complex, with some studies suggesting it may enhance infection by certain viruses, other butyrate-releasing drugs have shown the ability to reduce the expression of proinflammatory cytokines and regulate genes involved in the antiviral response, suggesting a potential therapeutic strategy. nih.gov

Antimycobacterial Activity

Hydrazide derivatives, particularly those incorporating a hydrazone (-NHN=CH-) linkage, have been a significant focus of research for developing new antimycobacterial agents. nih.gov The well-established antitubercular drug, Isoniazid (B1672263) (isonicotinic acid hydrazide), serves as a foundational structure for the synthesis of new hydrazide-hydrazones. researchgate.net

Research has explored various modifications of the hydrazide structure to enhance efficacy against Mycobacterium tuberculosis. For instance, a series of 4-substituted benzoic acid hydrazide-hydrazones were synthesized and screened for their activity. Within this series, 4-Fluorobenzoic [(5-nitrothiophene-2-yl)methylene]hydrazide demonstrated a high level of inhibition (99%) against M. tuberculosis H37Rv. nih.gov Similarly, new hydrazones containing a pyrrole (B145914) ring have shown promise, with nine compounds achieving 92-100% inhibition of the same bacterial strain. nih.gov

Further studies on nicotinic acid hydrazide derivatives revealed that the lipophilicity of the compounds is a crucial factor for their antimycobacterial activity. mdpi.com A series of N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides were synthesized, and their activity was evaluated. The results indicated that derivatives with bromine or chlorine substitutions on the isatin moiety exhibited the highest potency. mdpi.com Specifically, the derivative with a bromine atom showed a minimum inhibitory concentration (MIC) of 6.25 µg/mL, while the chlorine-substituted compound had a MIC of 12.50 µg/mL. mdpi.com This highlights a structure-activity relationship where increased lipophilicity correlates with enhanced antimycobacterial effects. mdpi.com

In a different approach, a phenotypic screen using butyrate as the sole carbon source was developed to better reflect the environment within the host lung. nih.gov This screen identified an oxadiazole series of compounds that showed specific activity against M. tuberculosis grown in butyrate but not in glucose. nih.gov This suggests that targeting metabolic pathways utilized by the bacteria in the host environment could be a viable strategy for developing new antitubercular drugs.

Table 1: Antimycobacterial Activity of Selected Hydrazide Derivatives

| Compound/Series | Target/Strain | Key Findings | Reference(s) |

| 4-Fluorobenzoic [(5-nitrothiophene-2-yl)methylene]hydrazide | Mycobacterium tuberculosis H37Rv | Showed 99% inhibition. | nih.gov |

| Pyrrole-containing hydrazones (9 compounds) | Mycobacterium tuberculosis H37Rv | Exhibited 92-100% inhibition. | nih.gov |

| N′-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | Mycobacterium tuberculosis | Most potent in its series with a MIC of 6.25 µg/mL. | mdpi.com |

| N′-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | Mycobacterium tuberculosis | Showed significant activity with a MIC of 12.50 µg/mL. | mdpi.com |

| Oxadiazole series | Mycobacterium tuberculosis | Demonstrated specific activity when butyrate was the carbon source. | nih.gov |

Neurological and Central Nervous System Activities

Effects on GABA-AT Enzyme Activity and GABA Analogues

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition. nih.govpressbooks.pub A deficiency in GABA is linked to several neurological and psychiatric disorders. nih.gov GABA analogues are compounds structurally similar to GABA that are designed to modulate the GABAergic system, often for use as anticonvulsants, sedatives, and anxiolytics. wikipedia.orgdrugs.com Butyric acid itself is considered a deaminated analogue of GABA. wikipedia.org

The enzyme GABA aminotransferase (GABA-AT), also known as GABA-transaminase (GABA-T), is a key target for regulating GABA levels in the brain. nih.govnih.gov This enzyme is responsible for the degradation of GABA. nih.gov Therefore, inhibiting GABA-AT can increase the concentration of GABA in the brain, which is a therapeutic strategy for conditions like epilepsy. nih.gov

Hydrazone derivatives of GABA have been specifically designed and synthesized to act as anticonvulsant agents. nih.gov The development of novel and potent inhibitors of GABA-AT is an active area of research, employing computational tools like molecular docking and pharmacophore analysis to identify promising compounds. nih.govnih.gov

Anticonvulsant Activities of Derivatives

The development of novel hydrazide and hydrazone derivatives as anticonvulsant agents is a significant area of pharmaceutical research. nih.govnih.gov These compounds are evaluated for their ability to protect against seizures in various animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov

GABA hydrazones have been synthesized and evaluated for their anticonvulsant properties, showing effectiveness in multiple seizure models. nih.gov The structural framework of hydrazones, which possess an azometine (-NHN=CH-) group, is considered important for their biological activity. nih.gov

Studies on various hydrazone derivatives have revealed key structure-activity relationships. For instance, in one study of aryl acid hydrazones of nicotinic acid hydrazide, the size and electronic nature of substituents on the aryl ring were found to influence anticonvulsant efficacy. researchgate.net Pyrimidine hydrazones have also been synthesized and tested, with some derivatives showing potent anticonvulsant action in isoniazid-induced and thiosemicarbazide-induced seizure models in mice. wisdomlib.org The design of these compounds often aims to mimic the pharmacophoric features of known antiepileptic drugs. pcbiochemres.com

Table 2: Anticonvulsant Activity of Selected Hydrazide/Hydrazone Derivatives

| Compound Class | Seizure Model(s) | Key Findings | Reference(s) |

| GABA Hydrazones | MES, scPTZ, scSTY, ipPIC | Some compounds were effective in these different animal models of epilepsy. | nih.gov |

| (2-oxobenzoxazoline-3-yl)acetohydrazide derivatives | scPTZ | The 4-fluoro derivative was found to be the most active among the tested compounds. | nih.gov |

| Aryl acid hydrazones of nicotinic acid hydrazide | MES, PTZ | The size and electronic properties of aryl substituents influenced anticonvulsant activity. | researchgate.net |

| Pyrimidine hydrazones | Isoniazid-induced, Thiosemicarbazide-induced | Synthesized Schiff bases were found to be pharmacologically active as anticonvulsants. | wisdomlib.org |

Antidepressant Effects

Sodium butyrate, a salt of butyric acid, has demonstrated antidepressant-like effects in preclinical models. nih.govnih.gov The mechanisms underlying these effects are multifaceted and involve several neurobiological pathways.

One major area of investigation is the role of sodium butyrate as a histone deacetylase (HDAC) inhibitor. nih.govresearchgate.net By inhibiting HDACs, sodium butyrate can modulate gene expression. Research has shown that it can prevent and normalize the expression levels of brain-derived neurotrophic factor (BDNF) and the phosphorylation of cAMP response element-binding protein (pCREB) in the hippocampus of mice exposed to chronic stress. nih.gov Chronic stress models have shown that sodium butyrate treatment can ameliorate depression-like behaviors. nih.gov

Furthermore, sodium butyrate has been found to increase brain concentrations of serotonin (B10506) (5-HT) and up-regulate the expression of tight junction proteins, suggesting it may restore the integrity of the blood-brain barrier which can be impaired by stress. nih.gov The combination of increased BDNF and serotonin levels, along with the restoration of blood-brain barrier function, points to a comprehensive mechanism for its antidepressant actions. nih.gov Studies in rodent models of depression have consistently shown that butyrate administration reduces depressive-like behaviors. onderzoekmetmensen.nl

Neuroprotective Potential

Butyric acid and its derivatives have shown significant neuroprotective properties in various models of neuronal injury. frontiersin.org Sodium butyrate, acting as an HDAC inhibitor, has been investigated for its protective effects against neonatal hypoxia-ischemia. nih.gov In these studies, treatment with sodium butyrate reduced brain damage and suppressed the production of inflammatory markers such as IL-1β and chemokine CXCL10. nih.gov It also appears to promote the shift of microglia from a pro-inflammatory to an anti-inflammatory phenotype. nih.gov

In the context of Parkinson's disease models, butyrate has been shown to protect neurons from cell death. frontiersin.org This neuroprotective function is linked to its ability to regulate synaptic plasticity and cortical development. frontiersin.org

Similarly, pyrrole-based hydrazone derivatives have been identified as promising neuroprotective agents. nih.gov In vitro studies using models of oxidative stress demonstrated that certain pyrrole hydrazones could protect synaptosomes from damage, preserving their viability and glutathione (B108866) (GSH) levels. nih.gov One particular derivative, ethyl 5-(4-bromophenyl)-1-(3-hydrazinyl-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylate, was identified as having the most significant neuroprotective effect against induced toxicity. nih.gov

Other Emerging Biological Activities

Beyond their well-documented antimycobacterial and neurological activities, hydrazide and hydrazone compounds exhibit a broad spectrum of other biological effects. These derivatives are recognized for their potential as antifungal, anti-inflammatory, antiviral, and antitumor agents. nih.govresearchgate.netresearchgate.net

The versatility of the hydrazide structure allows for its incorporation into a wide range of molecular frameworks, leading to diverse pharmacological profiles. acs.org For example, research into agricultural applications has focused on hydrazide derivatives as potent fungicides, with mechanisms of action that include the inhibition of succinate (B1194679) dehydrogenase and laccase. acs.org In other studies, cyclic hexapeptides synthesized via the hydrazide method have demonstrated significant antimicrobial activity against various bacteria, suggesting their potential as new candidates for treating drug-resistant infections. nih.gov Butyric acid derivatives have also been noted to induce the expression of antimicrobial peptides and stimulate immunomodulatory activity by suppressing inflammation. nih.gov

Antioxidant Effects

Hydrazide derivatives, including those related to this compound, are recognized for their significant antioxidant capabilities. The core of this activity is often attributed to the hydrazide moiety, which has a propensity to donate electrons to neutralize reactive oxygen species (ROS). nih.gov The biological activity of hydrazone Schiff bases, which are derivatives of hydrazides, is linked to the pharmacophore (-CO-NHN=C). researchgate.net

Studies have highlighted the efficacy of specific hydrazide derivatives in various antioxidant assays.

Hydrazide-Containing Fused Azaisocytosines : Certain compounds in this class have shown potent hydrogen peroxide (H₂O₂) scavenging abilities, with some being more effective than established antioxidants like Trolox, Butylated hydroxytoluene (BHT), and Butylated hydroxyanisole (BHA). nih.gov Many of these hydrazides also demonstrated superior ferric reducing power compared to ascorbic acid and BHT. nih.gov

Hydrazone Derivatives : In comparative studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, a hydrazone derivative containing a furan (B31954) group (HYDZ-3) exhibited greater antioxidant activity than the standards BHA and BHT. nih.gov Another Schiff base, derived from hydrazine, demonstrated excellent antioxidant activity with an IC₅₀ value of 4.30 ± 0.21 µM in the ABTS assay. mdpi.com

Schiff Bases of Nicotinic Hydrazide : Derivatives of nicotinic acid hydrazide are also noted for their significant antimicrobial and antioxidant activities. pjps.pk

The mechanism of action involves the hydrazide moiety stabilizing free radicals, thus preventing or reducing oxidative damage to cellular components like proteins, lipids, and DNA. nih.govresearchgate.net

| Compound/Class | Assay | Key Finding | Reference |

| Hydrazone Schiff's Bases (with electron-donating groups) | DPPH, FRAP | Showed higher antioxidant activity compared to those without such groups. | researchgate.net |

| Hydrazone Derivative (HYDZ-3) | DPPH, ABTS | Exhibited higher antioxidant activity than standards BHA and BHT. | nih.gov |

| Hydrazide-Containing Fused Azaisocytosines | H₂O₂ Scavenging | Potency was similar to or better than Trolox, BHT, and BHA. | nih.gov |

| Schiff base 4,4′-((1E,1′E)-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(benzene-1,3-diol) | ABTS Radical Scavenging | Demonstrated excellent antioxidant activity (IC₅₀ = 4.30 ± 0.21 µM). | mdpi.com |

| Bis-Hydrazones Derived from Terephthalic Dihydrazide | Antioxidant Assays | Compounds 5c and 5f were identified as the most potent in the series. | nih.gov |

Potential in Metabolic Regulation (e.g., Hypercholesterolemia, Insulin (B600854) Resistance)

While direct research on this compound's role in metabolic regulation is limited, the activities of its parent compound, butyric acid, and the broader class of hydrazine derivatives provide insights into its potential effects.

Butyric acid, a short-chain fatty acid (SCFA), is primarily known for providing energy to colon cells. healthline.com Emerging research points to the role of related compounds in metabolic processes. For example, 2-hydroxybutyric acid (2HB), a by-product of protein metabolism, has been identified as a potential early biomarker for insulin resistance and Type 2 Diabetes. nih.govnih.gov Elevated levels of 2HB are associated with the progression of insulin resistance. nih.gov

The hydrazine class of compounds has also been linked to metabolic effects. Some hydrazine derivatives are known to induce hypoglycemia, a state of low blood sugar. nih.gov However, the relationship between these compounds and metabolic health can be complex. For instance, one animal study observed that administering sodium butyrate to pregnant and breastfeeding rats resulted in insulin resistance and increased fat storage in their offspring, suggesting that the metabolic impact can be context-dependent. healthline.com

Given that this compound combines the structural features of both butyric acid and a hydrazide, it may possess unique metabolic regulatory properties. However, dedicated studies are required to elucidate its specific impact on conditions like hypercholesterolemia and insulin resistance.

Applications as Fluorescent Reagents in Biological Labeling

This compound and its derivatives have found significant application as chemical tools in biological research, particularly as fluorescent reagents for labeling various biomolecules. The hydrazide functional group (—NH-NH₂) can react specifically with aldehyde or ketone groups to form a stable hydrazone bond. interchim.frlumiprobe.com

This reactivity is exploited to label glycoconjugates like glycoproteins and polysaccharides. The cis-diol groups within the sugar moieties of these molecules can be chemically or enzymatically oxidized to create aldehyde groups. nih.govaatbio.com These aldehydes then serve as targets for fluorescently-tagged hydrazide reagents. biotium.combiotium.com

Key applications include:

Glycoprotein and Carbohydrate Labeling : Hydrazide reagents are widely used to tag and visualize glycoproteins on cell surfaces or in complex biological samples. nih.govnih.govbroadpharm.com This process is crucial for studying protein glycosylation and identifying cell surface markers.

RNA Labeling : Specific derivatives, such as pyrene (B120774) this compound, have been synthesized to label the 3'-terminus of RNA molecules after oxidation, enabling fluorescence-based studies of RNA structure and function. nih.govnih.gov

Cell Tracing : Because they are typically cell-impermeant, fluorescent hydrazides can be introduced into cells via microinjection and used as aldehyde-fixable tracers to study cell morphology or communication through gap junctions. biotium.combiotium.com

A variety of fluorescent dyes have been conjugated to a hydrazide moiety to create a broad palette of labeling reagents.

| Fluorescent Hydrazide Reagent | Excitation (Ex) Max (nm) | Emission (Em) Max (nm) | Typical Application | Reference |

| Pyrene this compound | ~340 | ~375-395 | Labeling oxidized 3'-terminus of RNA | nih.govnih.gov |

| CF®350 Hydrazide | 347 | 448 | Fluorescent labeling of carbonyls | biotium.com |

| CF®405S Hydrazide | 404 | 431 | Fluorescent labeling of carbonyls | biotium.com |

| AF 430 Hydrazide | 430 | 542 | Conjugation with carbonyl derivatives | |

| CF®488A Hydrazide | 490 | 515 | Fluorescent labeling of carbonyls | biotium.com |

| BP Fluor 488 Hydrazide | 499 | 520 | Labeling aldehydes/ketones in polysaccharides/glycoproteins | broadpharm.com |

| CF®555 Hydrazide | 555 | 565 | Fluorescent labeling of carbonyls | biotium.com |

| CF®594 Hydrazide | 593 | 614 | Fluorescent labeling of carbonyls | biotium.com |

| CF®647 Hydrazide | 650 | 665 | Fluorescent labeling of carbonyls | biotium.com |

Rationale for Investigating Butyric Acid Hydrazide: Bridging Butyric Acid Biology and Hydrazide Chemistry

The synthesis and investigation of butyric acid hydrazide represent a logical convergence of the biological importance of butyric acid and the chemical versatility of the hydrazide moiety. The primary rationale is to create new molecules that may leverage the biological activities of butyric acid while utilizing the hydrazide group as a scaffold for further chemical modification or as a pharmacophore itself.

Butyric acid's therapeutic potential can be limited by its short half-life. biointerfaceresearch.com Converting it into a more stable derivative, such as a hydrazide, is one strategy to address this. The resulting this compound can then serve as a key intermediate for the synthesis of a larger family of compounds. brieflands.comresearchgate.net For example, the hydrazide can be reacted with various aldehydes and ketones to form hydrazones, or used to construct heterocyclic rings, each with the potential for unique biological activities. mdpi.comrjptonline.org

Mechanistic Investigations and Molecular Interactions of Butyric Acid Hydrazide

Elucidation of Molecular Targets and Binding Affinities

The biological effects of butyric acid are multifaceted, stemming from its ability to interact with various molecular targets within the cell. These interactions range from direct enzyme inhibition to the modulation of complex signaling pathways, leading to significant changes in gene expression and cellular behavior.

Enzyme Inhibition Studies

Butyric acid is most renowned as a potent inhibitor of a specific class of enzymes, which is central to its primary mechanism of action.

Histone Deacetylases (HDACs): The most well-characterized molecular targets of butyric acid are histone deacetylases (HDACs). nih.gov Butyric acid functions as a non-competitive inhibitor of most class I and class II HDACs. axonmedchem.com By inhibiting HDACs, butyric acid prevents the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones (hyperacetylation), a state generally associated with a more relaxed chromatin structure and increased gene transcription. nih.govmdpi.com This inhibition affects the expression of approximately 2% of mammalian genes, often targeting those with Sp1/Sp3 binding sites in their promoters, such as the p21 gene, a key regulator of the cell cycle. nih.gov The inhibition of HDAC activity is a primary driver of butyric acid's effects on cell proliferation, differentiation, and apoptosis. nih.govnih.gov

While HDACs are the primary enzymatic targets, the direct inhibitory effects of butyric acid on other enzymes listed (EGFR, RET, Tubulin Polymerization, GABA-AT) are not as extensively documented in the scientific literature.

| Enzyme Target | Effect of Butyric Acid | Primary Consequence | References |

|---|---|---|---|

| Histone Deacetylases (HDACs) | Non-competitive inhibition (Class I & II) | Histone hyperacetylation, altered gene expression | nih.govaxonmedchem.comnih.gov |

Receptor Interactions and Signal Transduction Modulation

Beyond intracellular enzymes, butyric acid can interact with cell surface receptors, although these mechanisms are considered secondary to HDAC inhibition for many of its effects. It can modulate various signal transduction pathways, often leading to apoptosis. nih.gov In some cell types, treatment with butyric acid can sensitize intracellular signaling cascades, including the p38 MAP kinase pathway, accelerating the cellular response to other stimuli. nih.gov While some studies suggest butyric acid may act as a secretagogue through free fatty acid receptor (FFAR) activation, its primary anti-proliferative effects are not always dependent on these receptors. mdpi.comnih.gov

Cellular and Subcellular Mechanisms of Action

The molecular interactions of butyric acid trigger a cascade of events at the cellular and subcellular levels, profoundly impacting cell fate. These mechanisms often converge on pathways that induce cellular stress and programmed cell death.

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress Pathways

Butyric acid treatment can lead to a significant accumulation of reactive oxygen species (ROS) within the cell. nih.gov This increase in ROS contributes to a state of oxidative stress. The generation of ROS appears to be a key component of the apoptotic signaling pathway induced by butyric acid. nih.gov Studies have shown that antioxidants can attenuate butyric acid-induced apoptosis by reducing the generation of these damaging reactive species. nih.gov This oxidative stress can damage vital cellular components, including lipids, proteins, and DNA. nih.gov

Mitochondrial Dysfunction and Apoptotic Cascade Activation

The mitochondrion is a central player in the apoptotic process initiated by butyric acid. Butyric acid can induce mitochondrial-dependent apoptosis by directly inhibiting mitochondrial complex I, a key component of the electron transport chain. nih.gov This inhibition disrupts normal mitochondrial function, leading to a decrease in the cellular levels of NADH and NAD+. nih.govnih.gov

A critical event in this process is the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.gov Notably, butyric acid triggers the release of Cytochrome c. nih.govnih.gov Once in the cytosol, Cytochrome c participates in the formation of the apoptosome and the subsequent activation of caspases, which are the executioner enzymes of apoptosis. nih.govembopress.org This release is considered an early and pivotal event in the apoptotic cascade. embopress.org

| Subcellular Event | Mechanism | Key Molecules Involved | References |

|---|---|---|---|

| Mitochondrial Dysfunction | Inhibition of mitochondrial complex I | NADH, NAD+ | nih.govnih.gov |

| Apoptotic Cascade Activation | Release of pro-apoptotic factors from mitochondria | Cytochrome c | nih.govnih.govembopress.org |

Ceramide Production and Sphingolipid Metabolism Modulation

Butyric acid has been shown to modulate the metabolism of sphingolipids, a class of lipids that play important roles in cell signaling and structure. mdpi.com Specifically, treatment with butyric acid can lead to a time-dependent increase in the cellular levels of ceramide. nih.gov Ceramide is a central, pro-apoptotic molecule in sphingolipid metabolism. themedicalbiochemistrypage.orgresearchgate.net It can be generated through several pathways, including de novo synthesis or the breakdown of more complex sphingolipids like sphingomyelin. mdpi.comnih.gov The accumulation of ceramide is a key step in the apoptotic signaling pathway induced by butyric acid, acting in concert with ROS production and mitochondrial events to ensure the execution of programmed cell death. nih.govthemedicalbiochemistrypage.org

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement (e.g., JNK activation)

The cellular activities of butyrate (B1204436), the parent molecule of butyric acid hydrazide, are significantly mediated through its interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. wikipedia.org These pathways are crucial in regulating a wide array of cellular functions, including proliferation, differentiation, apoptosis, and survival. wikipedia.org Research has demonstrated that butyrate can modulate these pathways, with a particular emphasis on the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.

Studies have shown that butyrate can induce apoptosis in human colon cancer cells through the sustained activation of JNK phosphorylation. nih.gov The pharmacological inhibition of the JNK MAPK pathway has been observed to significantly abolish the apoptosis induced by butyrate, suggesting that it acts on these cancer cells via the JNK pathway. nih.gov This process involves an enhanced Bax-to-Bcl-2 expression ratio and a caspase cascade reaction, indicating that butyrate triggers the caspase apoptotic pathway through JNK activation. nih.gov

Furthermore, butyrate is recognized for its anti-inflammatory effects, which are also linked to its ability to inhibit JNK activation. koreascience.kr In mast cells, butyrate has been shown to downregulate the transcription of tumor necrosis factor-alpha (TNF-α) by impairing the activation of JNK, while other MAP kinases like ERK and p38 remain largely unaffected. nih.gov This selective targeting of JNK signaling leads to a decreased nuclear activity of AP-1 and NF-AT transcription factors, thereby inhibiting critical inflammatory mediators. nih.gov In other contexts, such as lipopolysaccharide-induced myopathy, butyrate ameliorates mitochondrial function by inhibiting LPS-induced JNK phosphorylation. koreascience.kr

Conversely, the p38 MAPK pathway has also been implicated in the cellular effects of butyrate. In the human colon cancer cell line Caco-2, the p38-MAPK pathway is involved in butyrate-induced expression of the vitamin D receptor (VDR), a key factor in cell differentiation. nih.gov Inhibition of the p38-MAPK pathway was found to abolish the effect of butyrate on VDR expression and cell differentiation, highlighting its essential role in this specific cellular response. nih.gov

G-Protein Coupled Receptor (GPCR) Signaling

G-protein coupled receptors (GPCRs) represent a large superfamily of signaling proteins that are central to a multitude of physiological functions and are the targets for a majority of drugs in clinical use. researchgate.netnih.govyoutube.com Butyrate, as a short-chain fatty acid, is known to be an activator for specific GPCRs, namely GPR43 and GPR109a. nih.gov These receptors are instrumental in mediating the anti-inflammatory functions of butyrate in various tissues. nih.gov

Research in the context of psoriasis has revealed that both lesional and non-lesional skin of patients exhibit a decreased expression of GPR109a and GPR43 on keratinocytes when compared to healthy control skin. nih.gov Notably, the topical application of sodium butyrate was able to increase the low-level expression of both of these receptors. nih.gov This finding suggests that by restoring the impaired expression of GPR109a and GPR43, butyrate may exert its anti-inflammatory effects, indicating a potential mechanism for its therapeutic application. nih.gov GPCRs associated with G12 family proteins, such as CXCR4 and LPAR, are also noted to have increased expression in advanced prostate cancers and mediate signaling through Gα13. duke.edu

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. drugdesign.org For derivatives of this compound, these studies involve systematically modifying the molecule to identify key structural features responsible for its pharmacological effects.

Influence of Substituents on Pharmacological Potency and Selectivity

For instance, studies on indole-3-butyric acid-derived hydrazones have shown that the incorporation of sulfur, halogen, and amino moieties can enhance their biological effects. nih.gov A thiophene-based derivative demonstrated potent acetylcholinesterase inhibition, while an aminodichlorophenyl derivative showed superior inhibition of tyrosinase and higher antioxidant activity. nih.gov

In a series of alkylhydrazide histone deacetylase (HDAC) inhibitors, the length of the alkyl side chain on the hydrazide moiety was found to be a critical determinant of HDAC3 activity. preprints.org Predictive models indicated that a propyl side chain was more favorable for activity compared to longer chains like hexyl, demonstrating that even subtle changes in alkyl chain length can have a profound impact on potency. preprints.org

Similarly, SAR studies on brevenal (B10860830) hydrazide derivatives revealed how different substituents on the hydrazide affect receptor binding affinity. mdpi.com The introduction of a simple methyl substituent led to a nearly seven-fold decrease in affinity for the brevenal receptor compared to a formyl hydrazide moiety, which was well tolerated. mdpi.com This highlights the sensitivity of biological targets to small structural modifications.

| Compound | Substituent on Hydrazide | Relative Receptor Affinity Change |

|---|---|---|

| 11 | Formyl (-CHO) | Equipotent to brevenal |

| 12 | Methyl (-CH3) | ~7-fold decrease |

Role of Hydrazide Linkage in Biological Activity and Stability

The hydrazide linkage (-CO-NH-NH2) is a crucial functional group that imparts significant chemical and biological properties to the molecule. mdpi.commdpi.com This group is not merely a linker but an active participant in molecular interactions. Hydrazides are versatile synthons used to create a wide range of heterocyclic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. mdpi.commdpi.com

A key feature of the hydrazide-hydrazone linkage is its ability to exist in keto-enol (or amido-iminol) tautomeric equilibrium. mdpi.comresearchgate.net In the solid state, it typically exists in the keto form, but in solution, an equilibrium between the keto and enol forms is present. mdpi.com This tautomerism contributes to the diversity of coordination modes with metal centers, which can be critical for the biological activity of metal complexes containing these ligands. researchgate.net

The hydrazide moiety can also be utilized for specific bioconjugation strategies. For example, the heterobifunctional reagent 4-(4-N-maleimidophenyl)this compound (MPBH) uses the nucleophilic hydrazide group to couple with carbohydrate-derived aldehydes on glycoproteins. nih.gov This allows for the targeted cross-linking of molecules to glycoproteins without compromising the function of amino groups that might be essential for biological activity, demonstrating the utility of the hydrazide linkage in creating stable and functional bioconjugates. nih.gov

Molecular Docking and Computational Chemistry for Predictive Modeling

Computational chemistry and molecular docking are powerful tools for predicting how this compound and its derivatives interact with biological targets at a molecular level. nih.govmdpi.com These in silico methods are increasingly used to accelerate the discovery and optimization of new therapeutic agents. nih.govmit.edu

Molecular docking simulations can predict the binding affinity and conformation of a ligand within the active site of a target protein. mdpi.com For example, docking studies have been employed to understand the interactions of indole-3-butyric acid-derived hydrazones with enzymes like acetylcholinesterase, providing insights that align with experimental findings. nih.gov Similarly, docking has been used to study the binding modes of novel nicotinic acid hydrazide derivatives, helping to rationalize their observed antimicrobial activity. mdpi.com

Beyond simple docking, more advanced computational techniques like quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations are used for predictive modeling. preprints.org For a series of alkylhydrazide HDAC inhibitors, ligand-based pharmacophore models and structure-based QSAR models were developed. preprints.org These models successfully explained the in vitro data and were sensitive to the effects of different alkyl side chains on inhibitory activity. preprints.org The predictive power of these models was validated by their ability to accurately forecast the activity of newly designed compounds, demonstrating the value of computational chemistry in guiding the rational design of novel inhibitors. preprints.org

Preclinical Research and Translational Prospects of Butyric Acid Hydrazide Analogues

In Vitro Efficacy Studies in Cellular Models

The preclinical evaluation of butyric acid hydrazide analogues and other butyric acid derivatives begins with in vitro studies using cellular models. These experiments are foundational in determining the potential of these compounds as therapeutic agents by assessing their biological activity on cultured cells.

Dose-response studies are critical for characterizing the potency of butyric acid analogues. These assays measure the effect of increasing concentrations of a compound on cell viability to determine key parameters such as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.